molecular formula C12H17N3O B8285599 4-Acetylamino-1-(4-pyridyl)piperidine

4-Acetylamino-1-(4-pyridyl)piperidine

Cat. No.: B8285599
M. Wt: 219.28 g/mol
InChI Key: KTRFRVHUYSULCP-UHFFFAOYSA-N
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Description

4-Acetylamino-1-(4-pyridyl)piperidine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(1-pyridin-4-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,16)

InChI Key

KTRFRVHUYSULCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the product from step (ii) (1.79 g), 4-chloropyridine hydrochloride (1.50 g), sodium hydrogen carbonate (2.86 g) in 3-methyl 1-butanol (25 ml) was heated at reflux temperature for 16 hours. The cooled mixture was filtered and the filtrate concentrated in vacuo. Purification of the residue by flash chromatography on silica, eluting with methanol/dichloromethane (1:2 v/v) gave 4-acetylamino-1-(4-pyridyl)piperidine as a foam, 0.69 g: NMR(d6DMSO) δ 8.10(2H,d), 7.80(1H,bd), 6.80(2H,dd), 3.82(3H,m), 2.93(2H,dt), 1.78(3H,s), 1.77(2H,m), 1.33(2H,dq); m/e 220 (M+H)+.
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product from step (ii) (1.79 g), -chloropyridine hydrochloride (1.50 g), sodium hydrogen carbonate (2.86 g) in 3-methyl 1-butanol (25 ml) was heated at reflux temperature for 16 hours. The cooled mixture was filtered and the filtrate concentrated in vacuo. Purification of the residue by flash chromatography on silica, eluting with methanol/dichloromethane (1:2 v/v) gave 4-acetylamino-1-(4-pyridyl)piperidine as a foam, 0.69 g: NMR(d6DMSO) δ8.10(2H,d), 7.80(1H,bd), 6.80(2H,dd), 3.82(3H,m), 2.93(2H,dt), 1.78(3H,s), 1.77(2H,m), 1.33(2H,dq); m/e 220 (M+H)+.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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